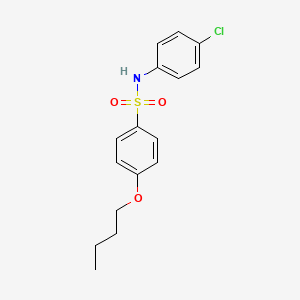
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in different scientific studies.
Scientific Research Applications
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential as a fungicide and insecticide. In material science, it has been investigated for its potential as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that this compound may act by modulating the activity of ion channels in neuronal cells.
Biochemical and Physiological Effects:
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have fungicidal and insecticidal effects in agricultural studies. In material science, it has been shown to have corrosion inhibitory effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has shown promising results in various scientific studies, but further research is needed to fully understand its potential applications. Some future directions for research include investigating its potential as a therapeutic agent for inflammatory and pain-related conditions, exploring its potential as a fungicide and insecticide in agriculture, and studying its potential as a corrosion inhibitor in material science. Additionally, further studies are needed to fully understand its mechanism of action, which may lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 1-benzoyl-5-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been reported in several scientific studies. One of the most common methods is the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrochloric acid to obtain the final compound.
properties
IUPAC Name |
[5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-12-11-17(22,14-7-9-15(18)10-8-14)20(19-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXCWGZLVDRKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)F)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)

![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)


![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)


![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)